molecular formula C13H8F3NO2 B6363929 3-(4-Trifluoromethylphenyl)picolinic acid CAS No. 1226367-26-5

3-(4-Trifluoromethylphenyl)picolinic acid

Cat. No.: B6363929
CAS No.: 1226367-26-5
M. Wt: 267.20 g/mol
InChI Key: ZZWDROJUWGQGTJ-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 It is a derivative of picolinic acid, where the phenyl ring is substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethylphenyl)picolinic acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to promote the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

3-(4-Trifluoromethylphenyl)picolinic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Trifluoromethylphenyl)picolinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWDROJUWGQGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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